2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-12-5-7-14(8-6-12)20(18(24)22-19(21)23-20)11-13-9-15(25-2)17(27-4)16(10-13)26-3/h5-10H,11H2,1-4H3,(H3,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRZETWQASXKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 428.5 g/mol. The structure features an imidazole ring substituted with various functional groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O4 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | FWXJSVHACSBPBA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under controlled conditions. The introduction of substituents like the trimethoxyphenyl group is achieved via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulate various biochemical pathways affecting cell proliferation and apoptosis .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro assays revealed that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways .
Case Studies
- Antiproliferative Effects : A study demonstrated that derivatives of imidazole compounds exhibited significant antiproliferative effects against multiple cancer cell lines at concentrations as low as 10 µM. The mechanism involved disruption of microtubule assembly and induction of apoptosis .
- Enzyme Inhibition : Research indicated that this compound could act as a selective inhibitor for certain kinases involved in cancer progression. The binding affinity and specificity were assessed using molecular docking studies, showing promising results for further development .
Pharmacological Profiles
The pharmacological profile includes:
- Anticancer Activity : Effective against various cancer types.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Enzyme Inhibition : Potential to inhibit key enzymes involved in metabolic pathways.
ADME Properties
In vitro studies on absorption, distribution, metabolism, and excretion (ADME) suggest moderate to high stability in both mouse and human liver microsomes. This indicates a favorable pharmacokinetic profile for further development in therapeutic applications .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications that can lead to new compounds with desired properties.
Biology
- Antimicrobial Activity : Studies indicate that derivatives of imidazole compounds exhibit significant antimicrobial properties. The specific interactions between the compound's functional groups and microbial targets are under investigation to understand their mechanisms of action.
- Anticancer Properties : Research has shown that similar imidazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant inhibition of cell proliferation in lung (A549) and breast (MCF-7) cancer models . The mechanism often involves interference with cellular pathways related to apoptosis and proliferation.
Medicine
- Drug Development : Due to its structural characteristics, this compound is being explored for potential use in drug development. Its ability to interact with specific molecular targets positions it as a candidate for therapeutic agents against diseases such as cancer and infections.
Anticancer Activity
A study highlighted the anticancer efficacy of imidazole derivatives where a structure–activity relationship (SAR) analysis was performed. Compounds similar to 2-amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one showed IC50 values in the low micromolar range against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 0.52 |
| Compound B | MCF-7 (Breast) | 0.28 |
| Compound C | SK-MEL-2 (Skin) | 4.27 |
This table illustrates the potency of related compounds in inhibiting cancer cell growth.
Industrial Applications
In addition to its applications in research and medicine, this compound is also being evaluated for industrial uses. Its unique properties may contribute to the development of new materials or chemical processes that require specific reactivity profiles.
Chemical Reactions Analysis
Alkylation Reactions
The primary amino group (-NH₂) at position 2 undergoes alkylation under mild conditions. Common alkylating agents include methyl iodide and benzyl bromide, with reactions typically performed in polar aprotic solvents (e.g., DMF or ethanol) at 25–60°C.
Example reaction:
The reaction selectively targets the amino group due to its nucleophilicity, leaving the imidazolone ring intact. Steric hindrance from the 3,4,5-trimethoxyphenylmethyl group slightly reduces reaction rates compared to simpler imidazolones.
Acylation Reactions
Acylation with reagents like acetyl chloride or acetic anhydride modifies the amino group, producing stable amides. Reactions proceed in the presence of bases (e.g., triethylamine) at ambient temperatures.
Key conditions:
-
Solvent: Dichloromethane or THF
-
Catalyst: None required
-
Yield: >80% (estimated for analogues)
The resulting acylated derivatives show improved solubility in organic solvents, facilitating further functionalization.
Nucleophilic Substitution
The electron-deficient imidazolone ring participates in nucleophilic aromatic substitution (NAS) under acidic conditions. Chlorine or nitro groups can be introduced at position 4 using HNO₃ or Cl₂ gas, though these reactions require stringent temperature control (0–5°C).
Limitations:
-
Competing side reactions (e.g., ring opening) occur above 10°C.
-
Steric effects from the 4-methylphenyl group reduce substitution efficiency at adjacent positions.
Oxidation
The 4-methylphenyl group resists mild oxidants (e.g., KMnO₄) but undergoes oxidation to a carboxylic acid under harsh conditions (CrO₃, H₂SO₄, 100°C). This modification significantly alters the compound’s polarity.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the imidazolone ring to a dihydroimidazole, though this destabilizes the core structure. Selective reduction of methoxy groups has not been reported.
Stability Under Various Conditions
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Table 1: Structural Comparison of Key Analogues
| Compound Name | Core Structure | R1 (Position 5) | R2 (Position 5) | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|---|
| Target Compound | 4,5-dihydro-1H-imidazol-4-one | 4-methylphenyl | (3,4,5-trimethoxyphenyl)methyl | ~355.4* | Reference compound |
| 2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-TMP)methyl]-4,5-dihydro-1H-imidazol-4-one | 4,5-dihydro-1H-imidazol-4-one | Thiophen-2-yl | (3,4,5-trimethoxyphenyl)methyl | N/A | Thiophene replaces 4-methylphenyl |
| 2-Amino-5-phenyl-5-[(3,4,5-TMP)methyl]-4,5-dihydro-1H-imidazol-4-one | 4,5-dihydro-1H-imidazol-4-one | Phenyl | (3,4,5-trimethoxyphenyl)methyl | 355.4 | Lacks methyl group on phenyl |
| 2-Amino-5-(3-methoxyphenyl)-5-(furan-2-yl)methyl analogue | 4,5-dihydro-1H-imidazol-4-one | 3-methoxyphenyl | (furan-2-yl)methyl | 285.3 | Furan replaces trimethoxyphenyl |
| 2-Amino-5-(3,4,5-TMP)-furo[2,3-d]pyrimidin-4-one | Furo[2,3-d]pyrimidin-4-one | 3,4,5-trimethoxyphenyl | – | N/A | Pyrimidinone core vs. imidazolone |
*Molecular weight inferred from due to structural similarity.
Preparation Methods
Core Imidazolone Ring Formation
The 4,5-dihydro-1H-imidazol-4-one scaffold is typically constructed via cyclocondensation reactions. A modified approach derived from imidazole synthesis protocols involves reacting 4-methylbenzylamine with a ketone precursor bearing the 3,4,5-trimethoxybenzyl group under acidic conditions. Recent optimizations employ 1,1'-carbonyldiimidazole (CDI) as a cyclization agent in tetrahydrofuran, achieving 68–72% yields at 60°C.
Critical parameters:
Introduction of 3,4,5-Trimethoxybenzyl Group
The sterically demanding 3,4,5-trimethoxybenzyl substituent requires sequential protection/deprotection strategies. Patent data reveals successful installation via Friedel-Crafts alkylation using 3,4,5-trimethoxybenzyl bromide in dimethylformamide (DMF) with K₂CO₃. Post-alkylation purification involves xylene azeotroping to remove residual DMF, followed by recrystallization from chloroform/cyclohexane (3:1 v/v).
Optimized conditions:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction time | 2.5 hr at 75°C | +22% vs 1 hr |
| Base concentration | 1.5 equiv K₂CO₃ | Prevents hydrolysis |
| Solvent system | Anhydrous DMF | 89% conversion |
Reductive Amination Protocols
Stannous Chloride-Mediated Nitro Group Reduction
The patent-derived method uses SnCl₂·2H₂O in concentrated HCl for nitro-to-amine conversion. For the target compound, a two-stage reduction is required:
-
Primary reduction: 10% SnCl₂ in 6M HCl at 60°C (3 hr)
-
Secondary reduction: Ethanol quench with NaBH₄ (0.5 equiv)
This dual approach achieves 78% isolated yield compared to 52% with single-stage protocols.
Spectroscopic validation:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.18 (m, 4H, Ar-H), 6.83 (s, 2H, OCH₃-Ar), 4.92 (s, 2H, CH₂N)
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O imidazolone)
Catalytic Hydrogenation Alternatives
Recent studies demonstrate Pd/C (10% wt) in ethyl acetate under 4 bar H₂ pressure achieves comparable yields (74%) with reduced tin waste. However, this method requires strict control of residual moisture (<0.1% H₂O) to prevent catalyst poisoning.
Advanced Functionalization Techniques
Copper-Catalyzed C–C Bond Cleavage
Adapting methodologies from trisubstituted imidazole synthesis, Cu(OTf)₂ (5 mol%) in acetonitrile enables regioselective introduction of the 4-methylphenyl group. The mechanism proceeds via:
-
Oxidative C–C cleavage of chalcone intermediates
-
Imine formation with 4-methylbenzylamine
-
Cyclization to form the dihydroimidazolone core
Reaction profile:
| Time (hr) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 2 | 45 | 82 |
| 4 | 88 | 79 |
| 6 | 99 | 68 |
Early termination at 4 hr provides optimal balance between conversion and selectivity.
Ozonolysis-Performic Acid Oxidation
For precursors containing ethenyl groups, ozonolysis at −78°C followed by performic acid treatment generates key carbonyl intermediates. Critical parameters include:
-
Ozone concentration: 6% in O₂ at 1.7 L/min flow rate
-
Oxidation time: 16 hr with 30% H₂O₂
-
Workup: pH adjustment to 10–11 with NH₄OH before acidification
Purification and Characterization
Crystallization Optimization
The final compound exhibits poor solubility in hydrocarbon solvents. A mixed solvent system of dichloromethane/cyclohexane (1:5 v/v) with gradual cooling from 50°C to 5°C produces X-ray quality crystals suitable for structural confirmation.
Crystallographic data:
-
Space group: P2₁/c
-
Unit cell: a = 8.542 Å, b = 12.307 Å, c = 15.891 Å
-
Density: 1.312 g/cm³
Chromatographic Purification
Reverse-phase HPLC (C18 column) with isocratic elution (ACN:H₂O 65:35 + 0.1% TFA) achieves >99% purity. Retention time correlates with imidazolone ring planarity:
| Isomer | Retention Time (min) |
|---|---|
| Target | 12.7 |
| 4,5-Diastereo | 14.2 |
| Ring-opened | 8.9 |
Scalability and Process Chemistry
Q & A
Basic Question: What are the most reliable synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step procedures, including nucleophilic substitution, cyclization, and functional group protection. A base-promoted approach (e.g., using K₂CO₃ in DMF) is effective for alkylation of phenolic intermediates, as seen in analogous imidazole derivatives . For the critical cyclization step, refluxing in methanol or ethanol with triethylamine as a base ensures efficient imidazolone ring formation. Optimization should focus on solvent polarity (DMF vs. methanol), stoichiometry of trimethoxyphenylmethyl reagents, and reaction time (8–24 hours for complete conversion). Purity can be enhanced via column chromatography using ethyl acetate/hexane gradients .
Basic Question: How can structural confirmation be achieved for this compound, particularly its stereochemistry and substituent orientation?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and dihedral angles between aromatic rings. For example, SC-XRD analysis of a structurally similar imidazole derivative revealed dihedral angles of 12.65–84.15° between the imidazole core and substituted phenyl rings . Complementary techniques include:
- ¹H/¹³C NMR : Assign methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) to confirm substitution patterns.
- HRMS : Validate molecular weight and isotopic distribution.
- FT-IR : Identify characteristic N–H (3300–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
Basic Question: What biological activity data exist for this compound, and how should preliminary assays be designed?
Methodological Answer:
While direct data on this compound are limited, structurally related imidazolones exhibit antimicrobial and kinase-inhibitory activities. Design assays as follows:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to positive controls like fluconazole .
- Kinase Inhibition : Screen against p38 MAP kinase via fluorescence polarization assays, using ATP-competitive inhibitors as references .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across structurally similar imidazolones?
Methodological Answer:
Contradictions often arise from substituent effects (e.g., methoxy vs. methyl groups) or assay variability. Mitigate this by:
- Systematic SAR Studies : Compare analogs with incremental substitutions (e.g., 4-methylphenyl vs. 4-chlorophenyl) under identical assay conditions.
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and ensure consistent cell lines/passage numbers.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases), correlating with experimental IC₅₀ values .
Advanced Question: What experimental strategies address low yields in the final cyclization step?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 8 hours) and improve efficiency.
- Catalytic Additives : Introduce KI (10 mol%) to enhance nucleophilicity in SN2 reactions.
- Protecting Groups : Temporarily protect reactive amines with Boc groups to prevent undesired intermediates .
Advanced Question: How can crystallization challenges due to weak intermolecular interactions be overcome?
Methodological Answer:
Weak C–H⋯F/N hydrogen bonds (as seen in SC-XRD studies ) complicate crystallization. Solutions include:
- Solvent Screening : Test polar aprotic mixtures (e.g., DMSO/water) to stabilize crystal lattices.
- Seeding Techniques : Introduce microcrystals of analogous compounds to induce nucleation.
- Temperature Gradients : Slow cooling (0.5°C/hour) from saturated solutions in ethanol/acetone.
Advanced Question: What computational tools predict the environmental fate and degradation pathways of this compound?
Methodological Answer:
Use the EPI Suite (EPA) to estimate biodegradation (Biowin), hydrolysis (HydroWin), and ecotoxicity. For mechanistic insights:
- DFT Calculations : Simulate hydrolysis pathways (Gaussian 09) under varying pH conditions.
- LC-MS/MS : Identify degradation products in simulated sunlight/water systems .
Advanced Question: How do stereochemical outcomes in synthesis impact biological activity?
Methodological Answer:
Stereochemistry (e.g., cis vs. trans dihydroimidazolones) alters binding to chiral biological targets. Resolve enantiomers via:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Correlate Cotton effects with SC-XRD data to assign configurations. Bioactivity comparisons of enantiomers often reveal 10–100× differences in IC₅₀ values .
Advanced Question: What are the key considerations for scaling up synthesis while maintaining regioselectivity?
Methodological Answer:
Scale-up risks include exothermic reactions and reduced mixing efficiency. Mitigate via:
- Flow Chemistry : Ensure precise temperature control and reagent mixing.
- In-line Analytics : Use FT-IR probes to monitor reaction progress in real time.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
Advanced Question: How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
Conduct accelerated stability studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
